Licraside

Vue d'ensemble

Description

Licraside est un composé bioactif connu pour ses effets thérapeutiques potentiels, en particulier comme agoniste du récepteur X de farnésyle (FXR). Il a montré des résultats prometteurs dans le traitement de la cholestase, une affection caractérisée par une altération du flux biliaire . This compound est également reconnu pour ses effets inhibiteurs sur la tyrosinase, une enzyme impliquée dans la production de mélanine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du licraside implique une série de réactions chimiques, notamment la glycosylation et l'oxydation. Les voies de synthèse spécifiques et les conditions de réaction sont souvent propriétaires et détaillées dans la littérature scientifique. Les méthodes générales impliquent l'utilisation de donneurs et d'accepteurs de glycosyle dans des conditions contrôlées pour obtenir la liaison glycosidique souhaitée .

Méthodes de production industrielle : La production industrielle du this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de bioréacteurs et de techniques de purification avancées telles que la chromatographie pour isoler et purifier le composé .

Analyse Des Réactions Chimiques

Types de réactions : Licraside subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former différents dérivés, qui peuvent avoir des activités biologiques distinctes.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans le this compound, altérant potentiellement sa bioactivité.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de this compound, améliorant ses propriétés.

Réactifs et conditions courantes :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Réactifs de substitution : Halogènes, agents alkylants.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers glycosides substitués .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans des études de réactions de glycosylation et d'oxydation.

Industrie : Utilisé dans le développement d'agents anti-bruniture et dépigmentants dans l'industrie cosmétique.

5. Mécanisme d'action

This compound exerce ses effets principalement par l'activation du récepteur X de farnésyle (FXR). Ce récepteur joue un rôle crucial dans la régulation de l'homéostasie des acides biliaires, du métabolisme lipidique et du métabolisme du glucose. En activant le FXR, le this compound contribue à réduire les taux d'acides biliaires et à améliorer la fonction hépatique . De plus, en tant qu'inhibiteur de la tyrosinase, le this compound interfère avec l'activité de l'enzyme, réduisant la production de mélanine et éclaircissant potentiellement la pigmentation de la peau .

Applications De Recherche Scientifique

Licraside has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of glycosylation and oxidation reactions.

Industry: Utilized in the development of antibrowning and depigmenting agents in the cosmetic industry.

Mécanisme D'action

Licraside exerts its effects primarily through the activation of the Farnesoid X receptor (FXR). This receptor plays a crucial role in regulating bile acid homeostasis, lipid metabolism, and glucose metabolism. By activating FXR, this compound helps to reduce bile acid levels and improve liver function . Additionally, as a tyrosinase inhibitor, this compound interferes with the enzyme’s activity, reducing melanin production and potentially lightening skin pigmentation .

Comparaison Avec Des Composés Similaires

Licraside peut être comparé à d'autres agonistes du FXR et inhibiteurs de la tyrosinase :

Composés similaires :

- Acide obéticholique

- Acide chénodésoxycholique

- Acide kojique

- Arbutine

La combinaison unique d'activités du this compound en fait un composé précieux pour les applications thérapeutiques et cosmétiques.

Activité Biologique

Licraside, a naturally occurring prenylated coumarin, is primarily derived from the licorice plant (Glycyrrhiza spp.) and has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-cancer, anti-inflammatory, and cholestasis-relieving properties, supported by case studies and research findings.

This compound's chemical structure contributes to its biological activity. It acts as a potent agonist for the Farnesoid X receptor (FXR), which plays a crucial role in bile acid metabolism and homeostasis. The activation of FXR by this compound leads to various physiological effects, including:

- Regulation of bile acid homeostasis

- Induction of apoptosis in cancer cells

- Suppression of inflammatory responses

Structural Characteristics

| Property | Description |

|---|---|

| Chemical Formula | C₁₉H₁₈O₇ |

| Molecular Weight | 362.35 g/mol |

| Source | Derived from Glycyrrhiza spp. |

Anti-Cancer Effects

This compound has demonstrated promising anti-cancer properties across various studies. It inhibits the proliferation and migration of cancer cells through mechanisms such as cell cycle arrest and apoptosis induction.

Case Study: Esophageal Squamous Carcinoma

A study published in "Oncology Reports" highlighted that this compound significantly suppressed the growth and migration of human esophageal squamous carcinoma cells. The results indicated that this compound could be a potential candidate for developing new cancer therapies .

Anti-Inflammatory Properties

This compound exhibits notable anti-inflammatory and immunomodulatory effects. Research indicates that it can suppress the production of pro-inflammatory mediators and cytokines, making it a candidate for treating inflammatory diseases.

- Inhibition of pro-inflammatory cytokines : this compound reduces levels of TNF-alpha, IL-6, and IL-1β.

- Modulation of immune response : It influences the activity of various immune cells, thereby promoting an anti-inflammatory environment .

Cholestasis Treatment

This compound's role as an FXR agonist positions it as a potential therapeutic agent for cholestasis—a condition characterized by impaired bile flow.

Research Findings

In a study utilizing an ANIT-induced cholestasis animal model, this compound treatment resulted in significant reductions in biliary total bile acids (TBA), serum ALT, AST, GGT, ALP, TBIL, and TBA levels. Histopathological analysis revealed protective effects against liver injury induced by cholestasis .

Summary of Biological Activities

Safety Profile and Toxicology

This compound has been evaluated for its safety profile through various toxicological studies. Results indicate that it has low acute toxicity with an LD50 greater than 5 g/kg in rats. Furthermore, chronic exposure did not result in significant adverse effects on reproductive health or cause dermal irritation.

Clinical Observations

Clinical assessments have shown that while oral administration can lead to mild hypokalemia and electrolyte imbalances, these symptoms typically resolve after discontinuation .

Propriétés

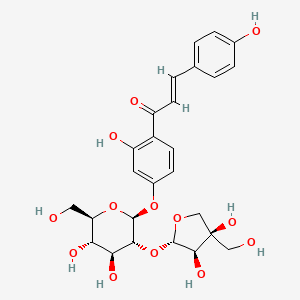

IUPAC Name |

(E)-1-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-6-7-16(18(31)9-15)17(30)8-3-13-1-4-14(29)5-2-13/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZFPXZQERMCLE-KVFWHIKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C=C3)C(=O)C=CC4=CC=C(C=C4)O)O)CO)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C=C3)C(=O)/C=C/C4=CC=C(C=C4)O)O)CO)O)O)O)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29913-71-1 | |

| Record name | Licuraside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LICURASIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UT49C2OHM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.